P-276-00 free base

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

P-276-00 free base, also known as riviciclib, is a novel, potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs). It specifically inhibits CDK1, CDK4, and CDK9, which play crucial roles in cell cycle regulation and transcription. This compound has shown significant potential in preclinical and clinical studies for its anti-cancer properties .

Vorbereitungsmethoden

The synthesis of P-276-00 free base involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Analyse Chemischer Reaktionen

P-276-00 free base undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents on the aromatic ring or the pyrrolidinyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

P-276-00 is currently undergoing clinical trials for various malignancies, including:

- Chronic Lymphocytic Leukemia (CLL) : The compound has received Orphan Drug designation from the FDA and EMA for CLL treatment, indicating its potential in managing this specific cancer type .

- Multiple Myeloma : Clinical studies are exploring its efficacy against this hematological malignancy, with promising preliminary results suggesting improved patient outcomes .

- Advanced Refractory Neoplasms : P-276-00 has shown effectiveness in treating patients with cancers that are resistant to standard therapies .

Case Studies and Clinical Trials

Several studies have documented the efficacy and safety profile of P-276-00:

These studies indicate that P-276-00 not only targets cancer cells effectively but also maintains a manageable safety profile.

Pharmacological Properties

P-276-00 exhibits several pharmacological properties that enhance its therapeutic potential:

- Anti-inflammatory Activity : Beyond its anticancer properties, P-276-00 has been noted for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in cancer patients .

- Selective Cytotoxicity : The compound demonstrates selective cytotoxicity against various cancer cell lines, including Colo 205 (colon), HCT116 (colon), HT1080 (fibrosarcoma), A549 (lung), and HL-60 (leukemia), with IC50 values ranging from 0.2 μM to >10 μM depending on the cell type .

Wirkmechanismus

P-276-00 free base exerts its effects by inhibiting CDKs, leading to cell cycle arrest and apoptosis. It specifically targets the cyclin-D/CDK4/p16/pRB/E2F axis, resulting in the suppression of cell proliferation. The compound also activates the p53 pathway, increasing the BAX/BCL-2 ratio and cleaved caspase-3 levels, which promote apoptosis. Additionally, it reduces the expression of tumor microenvironment proteins such as interleukin-6, secreted epidermal growth factor receptor, and heat shock protein 70 .

Vergleich Mit ähnlichen Verbindungen

P-276-00 free base is unique compared to other CDK inhibitors due to its specific inhibition profile and potent anti-cancer activity. Similar compounds include:

Palbociclib: A CDK4/6 inhibitor used in breast cancer treatment.

Ribociclib: Another CDK4/6 inhibitor with similar applications.

Dinaciclib: A CDK1/2/5/9 inhibitor with broader CDK inhibition but different selectivity and potency

This compound stands out due to its selective inhibition of CDK1, CDK4, and CDK9, making it a promising candidate for targeted cancer therapy.

Biologische Aktivität

P-276-00, also known as Riviciclib, is a small-molecule inhibitor targeting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK9. This compound has garnered significant attention for its potential therapeutic applications in various cancers, notably multiple myeloma and solid tumors. This article delves into the biological activity of P-276-00, focusing on its mechanisms of action, effects on cell cycle regulation, and apoptosis induction.

P-276-00 functions primarily as a CDK inhibitor, disrupting the normal progression of the cell cycle. It has been shown to induce G1 phase arrest in various cancer cell lines, leading to a reduction in cell proliferation. The compound's mechanism involves:

- Inhibition of CDK Activity : P-276-00 inhibits several CDKs including CDK4, CDK6, and CDK9, which are crucial for cell cycle progression and transcriptional regulation.

- Impact on E2F1 Pathway : The compound significantly inhibits E2F1 target genes involved in cell cycle progression, such as CCND1, CCNE1, and cMYC. This inhibition is dose-dependent and time-dependent, indicating a robust regulatory effect on cell cycle dynamics .

Effects on Cell Cycle

In a study involving FaDu cells (a human hypopharyngeal carcinoma cell line), P-276-00 was found to induce G1 phase arrest within 12 hours of treatment. The effects peaked at 24 hours and persisted for up to 48 hours. Notably:

- Cell Cycle Arrest : More than 50% of cells were observed in the sub-G0 phase after 24 hours at a concentration of 3 μM, indicating significant apoptosis induction .

- Protein Expression Changes : Automated fluorescence imaging revealed decreased expression levels of key cell cycle proteins such as CCND1 and E2F1 following treatment with P-276-00 .

Induction of Apoptosis

P-276-00 not only halts cell proliferation but also promotes apoptosis through several pathways:

- Pro-apoptotic Gene Activation : The treatment led to an increase in pro-apoptotic gene BAX and a decrease in anti-apoptotic genes like BCL2 and MCL1. Cleaved CASP3 levels were elevated, confirming the activation of apoptotic pathways .

- P53 Phosphorylation : The compound significantly increased P53 phosphorylation, which is crucial for the regulation of apoptotic processes .

Preclinical Studies

Preclinical evaluations have demonstrated the efficacy of P-276-00 against multiple myeloma and other malignancies:

The most sensitive cell line identified was Rec-1, which exhibited notable downregulation of survival proteins following treatment with P-276-00.

Eigenschaften

CAS-Nummer |

920113-02-6 |

|---|---|

Molekularformel |

C21H20ClNO5 |

Molekulargewicht |

401.8 g/mol |

IUPAC-Name |

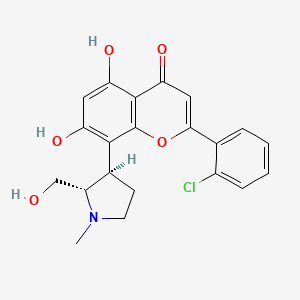

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2S,3R)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one |

InChI |

InChI=1S/C21H20ClNO5/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3/t12-,14+/m0/s1 |

InChI-Schlüssel |

QLUYMIVVAYRECT-GXTWGEPZSA-N |

Isomerische SMILES |

CN1CC[C@@H]([C@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O |

Kanonische SMILES |

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.